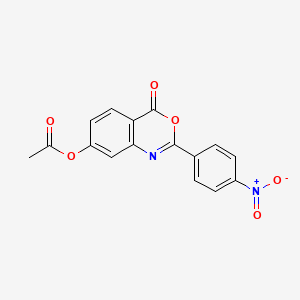

2-(4-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-7-yl acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related benzoxazinone derivatives involves intramolecular Michael addition and addition reactions with various reagents, such as fumaric acid chloride monoester and p-nitrocinnamyl bromide, to yield a range of benzoxazinone analogs. These synthetic routes demonstrate the versatility and reactivity of precursors in forming benzoxazinone structures under specific conditions (Masuoka et al., 1986).

Molecular Structure Analysis

Studies on the structural and topological properties of benzoxazinone derivatives, including 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one, utilize experimental FTIR and FT-Raman spectra combined with DFT calculations. These studies provide insights into the molecule's reactivity and stability, comparing activating and deactivating characteristics of various substituents (Castillo et al., 2017).

Chemical Reactions and Properties

Nitro-substituted benzoxazin-4-ones exhibit unique chemical behaviors, such as intramolecular hydrogen bonding, which influence their reactivity and luminescence properties. The presence of nitro groups and their position significantly affect the strength of intramolecular hydrogen bonds, demonstrating the complex interplay between structure and reactivity (Loseva et al., 1972).

Physical Properties Analysis

The physical properties, including the crystal and molecular structures of nitro-substituted benzoxazin-4-ones, have been elucidated through X-ray diffraction studies at low temperatures. These studies reveal details about the compound's conformation and the effects of different substituents on its physical stability and intermolecular interactions (Utenyshev et al., 2001).

Chemical Properties Analysis

The chemical properties of benzoxazin-4-ones are shaped by their functional groups and structural features. For instance, the introduction of nitro and other electron-withdrawing groups can enhance the molecule's reactivity towards nucleophilic attacks, offering pathways for further functionalization and the synthesis of novel derivatives with varied chemical behaviors (Nakamura et al., 2003).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

[2-(4-nitrophenyl)-4-oxo-3,1-benzoxazin-7-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O6/c1-9(19)23-12-6-7-13-14(8-12)17-15(24-16(13)20)10-2-4-11(5-3-10)18(21)22/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYONAYXAKCVJPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C(=O)OC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone](/img/structure/B5608947.png)

![8,8-dimethyl-4-(1-pyrrolidinyl)-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B5608952.png)

![3-{[4-(2-fluorobenzyl)-1-piperazinyl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5608954.png)

![4-(4-morpholinyl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5608970.png)

![3-{[4-(2-furoyl)-1-piperazinyl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5608989.png)

![6-tert-butyl-4-[(2,6-dichlorobenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5608990.png)

![N-(2-furylmethyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5609008.png)

![5-{[2-(ethoxymethyl)-1-pyrrolidinyl]carbonyl}-N-ethyl-2-pyrimidinamine](/img/structure/B5609009.png)

![2-phenylchromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5609012.png)

![7-fluoro-2-methyl-3-{2-oxo-2-[2-(1,3-thiazol-2-yl)-1-piperidinyl]ethyl}-1H-indole](/img/structure/B5609026.png)

![2-[(4-methylphenyl)thio]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde O-methyloxime](/img/structure/B5609029.png)

![6,8-dichlorobenzo[cd]indol-2(1H)-one](/img/structure/B5609037.png)